6-Hydroxy-4'-tert-butyldimethylsilyl Raloxifene-d4 is a derivative of Raloxifene, a selective estrogen receptor modulator (SERM) primarily used in the treatment and prevention of osteoporosis in postmenopausal women. This compound is notable for its deuterated form, which enhances its stability and metabolic tracking in biological studies. The introduction of a tert-butyldimethylsilyl group at the 4' position is significant for improving the compound's lipophilicity and bioavailability.
The compound has been synthesized and characterized in various research contexts, particularly focusing on its potential applications in cancer therapy and as a tool for studying estrogen receptor modulation. It is referenced in patents and scientific literature, indicating its relevance in medicinal chemistry and pharmacology .
6-Hydroxy-4'-tert-butyldimethylsilyl Raloxifene-d4 falls under the category of synthetic organic compounds, specifically within the class of silyl ethers. Its structure contains functional groups typical of SERMs, which are designed to selectively interact with estrogen receptors.
The synthesis of 6-Hydroxy-4'-tert-butyldimethylsilyl Raloxifene-d4 typically involves multi-step organic reactions including protection-deprotection strategies, deuteration, and functional group modifications.
Technical Details:
The detailed reaction pathways can vary based on specific laboratory protocols but generally follow established organic synthesis techniques .
The molecular formula of 6-Hydroxy-4'-tert-butyldimethylsilyl Raloxifene-d4 is , featuring a complex arrangement that includes:
The compound's structural data can be visualized through various chemical databases such as PubChem, which provides insights into its three-dimensional conformation and electronic properties .
6-Hydroxy-4'-tert-butyldimethylsilyl Raloxifene-d4 can undergo various chemical reactions typical of silyl ethers, including:
Technical Details:
These reactions are crucial for modifying the compound for specific applications or enhancing its pharmacological profile .
As a selective estrogen receptor modulator, 6-Hydroxy-4'-tert-butyldimethylsilyl Raloxifene-d4 acts by binding to estrogen receptors, leading to tissue-selective effects. In bone tissue, it mimics estrogen's beneficial effects on bone density while avoiding estrogenic effects in breast and uterine tissues.
Research indicates that this compound may exhibit enhanced efficacy due to its structural modifications, potentially leading to improved therapeutic outcomes in osteoporosis treatment and cancer therapy by selectively inhibiting tumor growth .
Relevant data on these properties can be found in chemical databases like PubChem and specialized literature .
Scientific Uses:
This compound represents an important tool in both clinical applications and research settings, contributing to advancements in understanding hormone-related diseases and therapies .
Structural confirmation relies on complementary spectroscopic analyses:
Nuclear Magnetic Resonance (NMR): ¹H-NMR spectra exhibit characteristic absence of resonances at δ 2.8–3.0 (-CH₂-N<) and δ 4.1–4.3 (-O-CH₂-) corresponding to the deuterated ethylenic spacer, replaced by attenuated signals due to deuterium quadrupolar effects. The ¹³C-NMR shows a quintet signal (~45 ppm) for the deuterated methylene carbons (C-D coupling, J₈ ~ 22 Hz). Diagnostic signals include: the tert-butyl singlet at δ 0.98 (9H), dimethylsilyl peaks at δ 0.20 (6H), benzothiophene aromatic protons (δ 6.5–7.8), and the deshielded phenolic -OH (δ 9.2) [6].
Mass Spectrometry (MS): High-resolution ESI-MS displays a protonated molecular ion [M+H]⁺ at m/z 592.876, confirming the +4 Da shift from the non-deuterated ion (m/z 588.85). Fragmentation patterns reveal signature ions at m/z 506.2 (loss of C₄H₈D₂NO, deuterated piperidinoethoxy fragment) and m/z 355.1 (benzothiophene-TBS fragment) [3] [4].
Infrared Spectroscopy (IR): Key absorptions include: phenolic O-H stretch (3200–3400 cm⁻¹, broad), carbonyl C=O (1655 cm⁻¹), aromatic C=C (1590, 1500 cm⁻¹), and Si-C stretches (1250, 830 cm⁻¹). Deuterium substitution attenuates C-H stretches near 2900 cm⁻¹ while introducing C-D vibrations at ~2150 cm⁻¹ [3].
Comparative studies between 6-Hydroxy-4'-tert-butyldimethylsilyl Raloxifene-d4 (CAS 1189422-34-1) and its non-deuterated counterpart (4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene, CAS 174264-46-1) reveal subtle but significant physicochemical differences [2] [6]:
Synthetic Reactivity: Both compounds serve as key intermediates for synthesizing Raloxifene glucuronides via Lewis acid-mediated glycosylation [2] [6]. Deuterium labeling introduces negligible changes to reaction yields (<5% variation) in glucuronidation pathways, confirming isotopic preservation of electronic characteristics at the reaction sites.
Chromatographic Behavior: Reverse-phase HPLC shows a 0.3–0.5 min earlier retention for the deuterated analogue due to marginally reduced hydrophobicity of the C-D bond versus C-H. This property enables baseline separation in analytical tracking of deuterated/non-deuterated species during metabolic studies [3] [7].
Spectroscopic Signatures: As detailed in Section 1.3, mass differences (+4 Da) provide unambiguous distinction. NMR reveals the most pronounced differences at the ethylene linker, with deuterated analogues exhibiting signal depletion at the α and β positions of the piperidinoethoxy side chain.
Table 2: Comparative Properties of Deuterated and Non-Deuterated Analogues
Property | 6-Hydroxy-4'-TBS Raloxifene-d4 | Non-Deuterated 4'-TBS-6-OH Raloxifene |
---|---|---|
CAS No. | 1189422-34-1 | 174264-46-1 |
Molecular Formula | C₃₄H₃₇D₄NO₄SSi | C₃₄H₄₁NO₄SSi |
Molecular Weight | 591.869 g/mol | 587.844 g/mol |
Key MS [M+H]⁺ | m/z 592.876 | m/z 588.85 |
HPLC Retention | Slightly reduced (~0.4 min) | Standard |
Synthetic Utility | Tracer for glucuronidation studies | Precursor for glucuronide synthesis |
The strategic deuteration primarily serves as a metabolic tracer without altering the core chemical behavior, making it indispensable for pharmacokinetic studies of Raloxifene conjugates. The TBS group in both compounds provides orthogonal protection for the 4'-phenol, enabling regioselective glucuronidation at the 6-hydroxy position during synthesis of the target metabolite Raloxifene 6-glucuronide [2] [6].
CAS No.: 61788-32-7
CAS No.: 15751-45-8
CAS No.:
CAS No.: